An In-Depth Technical Guide to (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid: Chemical Properties and Applications
An In-Depth Technical Guide to (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a stereocenter, a nitro-substituted aromatic ring, and the β-amino acid scaffold, make it a valuable building block for the synthesis of novel therapeutic agents and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its role as a GPR40 agonist. Detailed experimental protocols and data are presented to facilitate its use in research and development.
Chemical Properties
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |
| Synonyms | (R)-3-amino-3-(4-nitrophenyl)propionic acid | |
| CAS Number | 501120-99-6 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not explicitly available, but related compounds have melting points in the range of 213-215 °C. | |
| Boiling Point | 410.3 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO. | |
| pKa | Not explicitly available. | |
| LogP | 0.64 | [4] |
Synthesis and Chiral Resolution
The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods. A common approach is the one-pot three-component reaction of an aromatic aldehyde, malonic acid, and a nitrogen source like ammonium acetate.[5]
General Experimental Protocol for Racemic Synthesis
A mixture of 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization.
Chiral Resolution
The enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid can be separated using several techniques, including:
-
Enzymatic Resolution: Utilizing lipases, such as Candida antarctica lipase A (CAL-A), for the enantioselective N-acylation of the corresponding amino ester.[6]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be employed for the analytical and preparative separation of the enantiomers.[7]
A detailed experimental protocol for chiral resolution would involve the derivatization of the racemic amino acid, followed by separation on a chiral column and subsequent deprotection to yield the pure enantiomer.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group (typically two doublets in the range of 7.5-8.5 ppm), a multiplet for the methine proton at the chiral center (around 4.5-5.0 ppm), and signals for the methylene protons adjacent to the carboxylic acid (around 2.5-3.0 ppm). The amino and carboxylic acid protons will appear as broad singlets.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. Resonances for the carbonyl carbon of the carboxylic acid, the chiral methine carbon, and the methylene carbon would also be present.
FTIR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching (amine): ~3300-3500 cm⁻¹
-
O-H stretching (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹
-
N-O stretching (nitro group): Asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[8]
-
C-N stretching (amine): ~1020-1250 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
Mass Spectrometry
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the propanoic acid side chain.[9][10]
Biological Activity and Signaling Pathway
3-Arylpropanoic acid derivatives have been identified as agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[11][12] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[13] Agonism of GPR40 is a promising therapeutic strategy for the treatment of type 2 diabetes.[14][15]
GPR40 Signaling Pathway
The binding of an agonist, such as (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, to GPR40 on pancreatic β-cells initiates a signaling cascade that potentiates insulin release in a glucose-dependent manner. This pathway is primarily mediated through the Gαq subunit of the G protein.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Experimental Workflows
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a valuable building block for solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced stability and novel biological activities. The following workflow outlines the incorporation of this unnatural amino acid into a peptide chain using Fmoc chemistry.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis.
Conclusion
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a versatile and valuable chiral building block for drug discovery and development. Its well-defined chemical properties and its potential as a GPR40 agonist make it a compound of significant interest for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The provided information on its synthesis, characterization, and application in peptide synthesis serves as a comprehensive resource for researchers in the field. Further investigation into its pharmacological profile and optimization of its structure could lead to the development of potent and selective drug candidates.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc [chemsrc.com]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
